Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents, depending on the reducing agent used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted oxane derivatives .
Scientific Research Applications
Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product derivatives.
Biology: The compound’s potential therapeutic properties make it a candidate for drug development and biological studies.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and inflammatory responses .
Comparison with Similar Compounds
Methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate can be compared with similar compounds such as:
Methyl 3,4,5-trimethoxybenzoate: This compound shares a similar ester functional group but lacks the bromine atom and benzoyloxy substituents.
Methyl 3,4,5-trimethoxy-2-nitrobenzoate: Similar in structure but contains a nitro group instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
methyl 3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23BrO9/c1-34-28(33)23-21(37-26(31)18-13-7-3-8-14-18)20(36-25(30)17-11-5-2-6-12-17)22(24(29)35-23)38-27(32)19-15-9-4-10-16-19/h2-16,20-24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNIKNREDJJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23BrO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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